molecular formula C7H4BrF2N3OS B14780852 2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole

2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B14780852
M. Wt: 296.09 g/mol
InChI Key: SNQDAWXDBHSEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a thiazole ring, an oxadiazole ring, and bromomethyl and difluoromethyl substituents, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the introduction of the bromomethyl group. The oxadiazole ring is then constructed through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the rings.

    Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent choice, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted thiazole derivatives, while oxidation reactions can lead to sulfoxides or sulfones.

Scientific Research Applications

2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used as a probe in biological studies to understand enzyme interactions and cellular pathways.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and oxadiazole derivatives, such as:

  • 2-(2-(Chloromethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole
  • 2-(2-(Bromomethyl)thiazol-5-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
  • 2-(2-(Bromomethyl)thiazol-5-yl)-5-(methyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole lies in its combination of bromomethyl and difluoromethyl substituents, which impart distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where these functional groups play a critical role.

Properties

Molecular Formula

C7H4BrF2N3OS

Molecular Weight

296.09 g/mol

IUPAC Name

2-[2-(bromomethyl)-1,3-thiazol-5-yl]-5-(difluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C7H4BrF2N3OS/c8-1-4-11-2-3(15-4)6-12-13-7(14-6)5(9)10/h2,5H,1H2

InChI Key

SNQDAWXDBHSEMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CBr)C2=NN=C(O2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.